1(3H)-Isobenzofuranone, 6,7-dimethoxy-3-[[5-(methylthio)-1H-1,2,4-triazol-3-yl]amino]-
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Overview
Description
6,7-DIMETHOXY-3-{[5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-YL]AMINO}-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is a complex organic compound that belongs to the benzofuran family. This compound is characterized by its unique structure, which includes a benzofuran core substituted with methoxy groups and a triazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-3-{[5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-YL]AMINO}-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as triethylamine and solvents like THF (tetrahydrofuran) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHOXY-3-{[5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-YL]AMINO}-1,3-DIHYDRO-2-BENZOFURAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The triazole moiety can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-substituted benzofurans .
Scientific Research Applications
6,7-DIMETHOXY-3-{[5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-YL]AMINO}-1,3-DIHYDRO-2-BENZOFURAN-1-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-DIMETHOXY-3-{[5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-YL]AMINO}-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The triazole moiety can bind to specific active sites, inhibiting or modulating the activity of target proteins. This interaction can trigger a cascade of biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one: Shares a similar core structure but differs in the substitution pattern.
1,3,4-Thiadiazoles: Contains a different heterocyclic ring but exhibits similar biological activities.
Indole Derivatives: Possess a different core structure but are used in similar research applications.
Uniqueness
6,7-DIMETHOXY-3-{[5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-YL]AMINO}-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is unique due to its combination of a benzofuran core with a triazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C13H14N4O4S |
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Molecular Weight |
322.34 g/mol |
IUPAC Name |
6,7-dimethoxy-3-[(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)amino]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C13H14N4O4S/c1-19-7-5-4-6-8(9(7)20-2)11(18)21-10(6)14-12-15-13(22-3)17-16-12/h4-5,10H,1-3H3,(H2,14,15,16,17) |
InChI Key |
UUSHPSLVBFCFIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=NC(=NN3)SC)OC |
Origin of Product |
United States |
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